1-(DIFLUOROMETHYL)-N~4~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-N~4~,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE
Overview
Description
1-(DIFLUOROMETHYL)-N~4~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-N~4~,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE is a compound of significant interest in the field of organic chemistry. This compound features a difluoromethyl group, which is known for its ability to enhance the biological activity of molecules due to its strong electron-withdrawing properties . The presence of pyrazole rings further contributes to its potential pharmacological applications .
Preparation Methods
The synthesis of 1-(DIFLUOROMETHYL)-N~4~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-N~4~,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the difluoromethylation of a pyrazole derivative, followed by sulfonamide formation . The reaction conditions often require the use of strong bases and specific catalysts to achieve high yields and purity . Industrial production methods may involve optimization of these steps to ensure scalability and cost-effectiveness .
Chemical Reactions Analysis
1-(DIFLUOROMETHYL)-N~4~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-N~4~,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(DIFLUOROMETHYL)-N~4~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-N~4~,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(DIFLUOROMETHYL)-N~4~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-N~4~,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets. The difluoromethyl group enhances the compound’s binding affinity to enzymes and receptors by increasing its lipophilicity and electronic effects . The pyrazole rings contribute to the compound’s stability and ability to form hydrogen bonds with target molecules . These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Compared to other similar compounds, 1-(DIFLUOROMETHYL)-N~4~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-N~4~,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE stands out due to its unique combination of functional groups. Similar compounds include:
Trifluoromethyl derivatives: These compounds also feature strong electron-withdrawing groups but differ in their chemical reactivity and biological activity.
Other pyrazole derivatives: These compounds share the pyrazole ring structure but may lack the difluoromethyl group, resulting in different pharmacological properties.
The uniqueness of this compound lies in its ability to combine the beneficial properties of both the difluoromethyl and pyrazole groups, making it a valuable compound for various applications .
Properties
IUPAC Name |
1-(difluoromethyl)-N-[(1-ethylpyrazol-4-yl)methyl]-N,5-dimethylpyrazole-4-sulfonamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17F2N5O2S/c1-4-18-8-10(5-15-18)7-17(3)22(20,21)11-6-16-19(9(11)2)12(13)14/h5-6,8,12H,4,7H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZLOXBBNIWVZAO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)CN(C)S(=O)(=O)C2=C(N(N=C2)C(F)F)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17F2N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.